molecular formula C12H14N2O3 B2766006 2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid CAS No. 1785450-15-8

2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid

Cat. No. B2766006
CAS RN: 1785450-15-8
M. Wt: 234.255
InChI Key: ZRTDMRNGVBHDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid” is a chemical compound with the CAS Number: 1785450-15-8 . It has a molecular weight of 234.25 . The IUPAC name for this compound is 2-(2-oxo-4-phenyltetrahydropyrimidin-1(2H)-yl)acetic acid . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid” is 1S/C12H14N2O3/c15-11(16)8-14-7-6-10(13-12(14)17)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,17)(H,15,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid” is a powder that is stored at room temperature . Its molecular weight is 234.25 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.

Scientific Research Applications

Pharmacological Synthesis

This compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications .

Material Science

In material science, this compound could be used to create novel polymeric materials. Its unique chemical structure may impart certain desirable properties like increased durability or enhanced flexibility to the polymers .

Chemical Synthesis

As a building block in chemical synthesis, this compound can be utilized to construct complex molecules. Its reactivity could be harnessed to form bonds with other chemical entities, thereby expanding the diversity of synthetic chemicals .

Chromatography

In chromatography, this compound might be used as a standard or reference compound due to its distinct chemical properties. It could help in the calibration of equipment or in the development of new chromatographic methods .

Antimicrobial Research

Research indicates that derivatives of this compound exhibit antimicrobial properties. This opens up possibilities for its use in the development of new antimicrobial agents to combat resistant strains of bacteria .

Biological Activity Studies

The indole derivatives, which share a similar structural motif with this compound, are known for their diverse biological activities. Thus, it could be a candidate for studying biological interactions and mechanisms .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(2-oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)8-14-7-6-10(13-12(14)17)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTDMRNGVBHDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1C2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-4-phenyl-1,3-diazinan-1-yl)acetic acid

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